molecular formula C15H19NO B14214662 Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- CAS No. 832076-71-8

Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl-

Cat. No.: B14214662
CAS No.: 832076-71-8
M. Wt: 229.32 g/mol
InChI Key: SJVSXNXOGXVWAX-UHFFFAOYSA-N
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Description

Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- can be achieved through various methods. One common approach is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes . Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce oxazole-2-methanols .

Scientific Research Applications

Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as:

    Isoxazoles: These compounds have the oxygen and nitrogen atoms at different positions in the ring.

    Oxadiazoles: These compounds contain an additional nitrogen atom in the ring.

    Benzoxazoles: These compounds have a fused benzene ring.

Uniqueness

What sets Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

832076-71-8

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C15H19NO/c1-10-11(2)17-14(16-10)12-6-8-13(9-7-12)15(3,4)5/h6-9H,1-5H3

InChI Key

SJVSXNXOGXVWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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